molecular formula C15H27NO5 B568840 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester CAS No. 247133-32-0

1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester

Cat. No. B568840
CAS RN: 247133-32-0
M. Wt: 301.383
InChI Key: IYPUGIZFMJLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-(2-Hydroxyethyl)-1,4-Piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Ethyl Ester, is a biochemical used for proteomics research . It has a molecular formula of C15H27NO5 and a molecular weight of 301.38 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H27NO5 . It includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carboxylic acid groups attached to the piperidine ring. Additionally, it has a 2-hydroxyethyl group and an ethyl ester group attached to the carboxylic acid groups .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its use in proteomics research suggests that it might interact with proteins in some way, but further details would depend on the specific context of the research.

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the sources I found. As with any chemical, it should be handled with appropriate safety precautions. It’s intended for research use only, and not for diagnostic or therapeutic use .

Future Directions

The future directions for research involving this compound would depend on the results of current studies. Given its use in proteomics research , it might be involved in studies of protein structure or function, or in the development of new biochemical research methods.

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(2-hydroxyethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h17H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPUGIZFMJLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butoxycarbonyl-4-ethoxycarbonyl-piperidin-4-ylacetic acid (2.34 g) in tetrahydrofuran (60 ml) was added a 1M borane tetrahydrofuran solution (7.42 ml) at −78° C., and the mixture was allowed to warm to room temperature in 15 hours in stirring. After completion of the reaction, water and potassium carbonate were added, and the mixture was stirred at room temperature for 1 hour. Water was added and the mixture was washed with hexane. The aqueous layer was extracted with ethyl acetate and washed with saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was dried under reduced pressure to give the title compound (1.92 g).
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1-tert-butoxycarbonyl-4-ethoxycarbonyl-piperidin-4-ylacetic acid
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60 mL
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